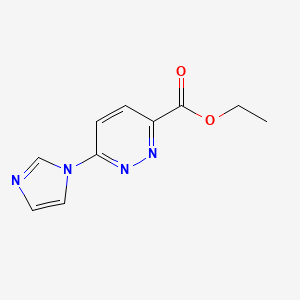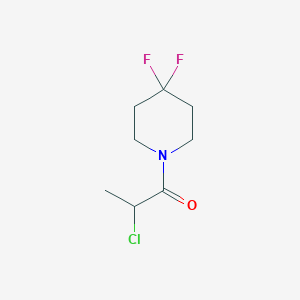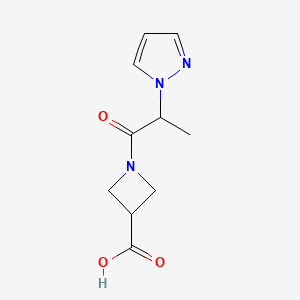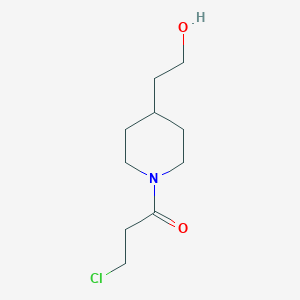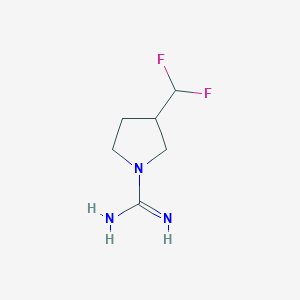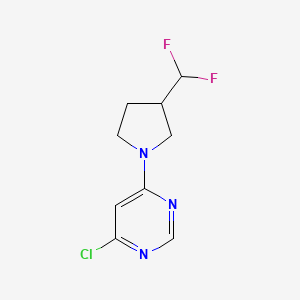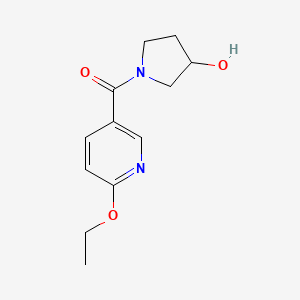
(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone
概要
説明
(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, hereafter referred to as 6-EPHPM, is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a member of the pyridine family and is characterized by its unique structure, which consists of a six-membered ring with a nitrogen atom at the center. 6-EPHPM has been extensively studied in recent years due to its potential as a therapeutic agent and its ability to interact with a variety of biological targets.
科学的研究の応用
6-EPHPM has a wide range of applications in scientific research, particularly in the field of drug development. It has been studied for its potential as a therapeutic agent for a variety of conditions, including cancer, diabetes, and Alzheimer’s disease. It has also been studied for its ability to interact with a variety of biological targets, such as enzymes, receptors, and transporters.
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
実験室実験の利点と制限
6-EPHPM has a number of advantages for use in laboratory experiments. It is relatively simple to synthesize and can be produced in large quantities. It is also relatively stable and has a relatively low toxicity, making it safe to use in laboratory experiments. However, it is important to note that 6-EPHPM has a relatively short half-life, which means it must be used quickly and stored properly.
将来の方向性
6-EPHPM has a wide range of potential applications in scientific research and laboratory experiments. There are a number of potential future directions for research into 6-EPHPM, including further study of its therapeutic potential, its ability to interact with biological targets, and its biochemical and physiological effects. Additionally, further research into its mechanism of action and its pharmacokinetics could provide valuable insights into the compound. Finally, further research into its synthesis and stability could improve the efficiency and safety of its use in laboratory experiments.
生化学分析
Biochemical Properties
(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP2D6 and CYP3A4, which are involved in its metabolism . The compound also interacts with proteins and other biomolecules, influencing their function and stability. These interactions are crucial for understanding the compound’s role in various biochemical pathways and its potential therapeutic effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce G2/M cell cycle arrest in certain cancer cell lines, thereby inhibiting cell proliferation and inducing apoptosis . Additionally, it affects the migration and invasion of cancer cells, which are critical processes in tumor metastasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the colchicine-binding site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, the compound’s interaction with cytochrome P450 enzymes results in its metabolism and subsequent biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and metastasis . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation at the 5′ position of the pyridine ring, primarily catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis and N-dealkylation. These metabolic processes are essential for the compound’s elimination and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various tissues, including the liver and kidneys, where it undergoes metabolism and excretion . Its localization and accumulation in specific tissues are influenced by its interactions with transport proteins and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be directed to specific cellular compartments through targeting signals and post-translational modifications, which influence its biological effects.
特性
IUPAC Name |
(6-ethoxypyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-11-4-3-9(7-13-11)12(16)14-6-5-10(15)8-14/h3-4,7,10,15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKMLUHXFBQTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine hydrochloride](/img/structure/B1490803.png)


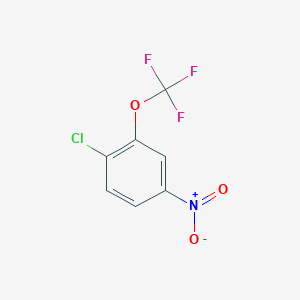
![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)
